molecular formula C15H15ClN2O2S B2478870 (5-Chlorothiophen-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034433-59-3

(5-Chlorothiophen-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2478870
CAS RN: 2034433-59-3
M. Wt: 322.81
InChI Key: BKBNKHHRCMBSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is also known as ML277 and is a potent and selective activator of the K2P potassium channel.

Scientific Research Applications

Crystal Structure Analysis

Research on closely related compounds, such as those containing chloropyridin and thiophen groups, focuses on the synthesis and characterization of these molecules through spectroscopic methods and X-ray diffraction studies. For example, the crystal and molecular structure of a compound with a similar structure was analyzed, highlighting the significance of intermolecular hydrogen bonding and the spatial arrangement of molecules, which is crucial for understanding the compound's chemical reactivity and potential applications in materials science (Lakshminarayana et al., 2009).

Antimicrobial Activity

Another area of research is the synthesis and evaluation of new pyridine derivatives for antimicrobial activity. Studies have been conducted on compounds with modifications in the pyridine and thiophen groups to test their effectiveness against various bacteria and fungi. This research contributes to the development of new antimicrobial agents that can address resistance to existing antibiotics (Patel et al., 2011).

Molecular Docking and Computational Analysis

Further research includes molecular docking and computational analysis to understand how these compounds interact with biological targets. This is essential for drug design, allowing scientists to predict how modifications to the chemical structure might enhance or reduce a compound's affinity for specific receptors or enzymes. Such studies are foundational in developing new therapeutics for various diseases (Lakshminarayana et al., 2018).

Synthesis and Biological Evaluation

The synthesis of novel derivatives and their biological evaluation for potential therapeutic applications is another critical area. For instance, studies on the synthesis and antimicrobial activity of nicotinic acid hydrazide derivatives contribute to the ongoing search for new drugs with specific mechanisms of action, highlighting the versatility of pyridine-based compounds in medicinal chemistry (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-1-2-12(10-18)20-11-5-7-17-8-6-11/h3-8,12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBNKHHRCMBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.